2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide
Description
The compound 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide (CAS: 327168-06-9) is a structurally complex molecule with the molecular formula C₁₆H₁₆N₈O₂S₅ and a molecular weight of 512.7 g/mol . It features a central isothiazole ring substituted with cyano and sulfanyl groups, linked to two 5-ethyl-1,3,4-thiadiazol-2-yl acetamide moieties.
Properties
CAS No. |
327168-06-9 |
|---|---|
Molecular Formula |
C16H16N8O2S5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N8O2S5/c1-3-11-20-22-15(29-11)18-9(25)6-27-13-8(5-17)14(31-24-13)28-7-10(26)19-16-23-21-12(4-2)30-16/h3-4,6-7H2,1-2H3,(H,18,22,25)(H,19,23,26) |
InChI Key |
HFXORQIPXZCMCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=NN=C(S3)CC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: Reflux in methanol is typically used for this synthesis.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it through organic synthesis.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is influenced by its functional groups and heterocyclic rings. Key reaction pathways include:
-
Nucleophilic substitution : The sulfanyl (-S-) groups may participate in reactions with electrophiles, such as alkylation or acylation.
-
Condensation : The acetamide group could undergo hydrolysis or transesterification under acidic/basic conditions.
-
Electrophilic interactions : The cyano group may act as an electron acceptor, enabling addition reactions with nucleophiles.
-
Heterocyclic ring reactions : Thiadiazole and isothiazole rings may undergo oxidation, reduction, or intermolecular coupling under specific conditions .
Analytical Techniques
Characterization of the compound and its intermediates involves:
Scientific Research Applications
Anticancer Activity
Research has highlighted that compounds containing thiadiazole and isothiazole rings exhibit a range of biological activities, particularly anticancer properties. The compound has been evaluated for its antitumor efficacy against various cancer cell lines. For instance, studies have shown that derivatives of similar structures can inhibit tumor growth by targeting specific enzymes involved in DNA synthesis, such as thymidylate synthase. The dual antimicrobial and anticancer activity of compounds with similar frameworks emphasizes the potential of this compound in cancer therapeutics .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with thiadiazole rings have been reported to possess significant antimicrobial effects against various pathogens. The ability of the molecule to penetrate cell membranes due to its lipophilicity enhances its effectiveness as an antimicrobial agent .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that may vary based on desired purity and yield. Common methodologies include cyclization reactions and modifications of existing heterocycles to enhance biological activity .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic efficacy of the compound. Interaction studies using molecular docking and dynamics simulations can reveal binding affinities and mechanisms of action with biological macromolecules such as proteins and nucleic acids .
Several studies have assessed the biological activity of compounds similar to 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-5-ethyl-1,3,4-thiadiazole | Thiadiazole ring with amino group | Antimicrobial |
| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole | Thiazole and hydrazone linkage | Antitumor |
| 2-Cyano-N-(5-ethyl-[1,3,4]thiadiazol-2-YL)-3-[3-methoxyphenyl]-acrylamide | Cyano and acrylamide groups | Anticancer |
These compounds demonstrate various biological activities linked to their unique structural features, highlighting the potential pharmacological profile of the target compound .
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.
- It may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural complexity is mirrored in several analogs, differing in substituents and heterocyclic cores. Key examples include:
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide (CAS: 327168-06-9) is a complex organic molecule that incorporates multiple heterocyclic structures, particularly thiadiazole and isothiazole rings. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure includes:
- Thiadiazole and Isothiazole Moieties : Known for their diverse biological activities.
- Cyano Group : Often associated with enhanced reactivity and biological activity.
This intricate arrangement of functional groups allows for potential interactions with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit notable anticancer properties. A study evaluating similar compounds showed cytotoxic effects against various human cancer cell lines:
- Cell Lines Tested : HT-29 (colon), A431 (skin), and PC3 (prostate).
- Methodology : The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9e | A431 | 0.097 | Induces apoptosis via Bax/Bcl-2 modulation |
| Compound X | HT-29 | 0.150 | Inhibits VEGFR phosphorylation |
The compound demonstrated significant cytotoxicity, particularly in A431 cells, where it induced apoptosis and modulated key proteins involved in cell survival pathways .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that related compounds exhibit varying degrees of activity against bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. For example:
- Compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-YL)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-YL)acetamide showed inhibition rates of 30% against X. oryzae at a concentration of 100 μg/mL .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Apoptosis Induction : Compounds like 9e have been shown to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2), leading to increased apoptosis in cancer cells.
- VEGFR Inhibition : The inhibition of vascular endothelial growth factor receptor (VEGFR) signaling is a critical pathway for anti-cancer activity.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways contribute to the antimicrobial efficacy observed in various thiadiazole derivatives.
Case Studies
Several studies highlight the effectiveness of thiadiazole derivatives:
- Synthesis and Evaluation : A series of 2-acetamide derivatives were synthesized and evaluated for antiproliferative activity against cancer cell lines. The study reported significant cytotoxicity linked to structural modifications within the thiadiazole framework .
- Comparative Studies : Research comparing different thiadiazole compounds indicated that the presence of specific substituents could enhance biological activity significantly. For instance, compounds with aromatic substitutions demonstrated improved cytotoxicity compared to their non-substituted counterparts .
Q & A
Q. Table 1: Key Synthetic Intermediates and Their Roles
| Intermediate | Role | Key Reaction |
|---|---|---|
| 5-R-amino-1,3,4-thiadiazole-2-thiol | Core scaffold | Heterocyclization of acylated thiosemicarbazides |
| Chloroacetic acid derivatives | Alkylating agents | S-Alkylation to form sulfanylacetamide linkages |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
